2,3,5-Triphenyltetrazol-2-ium;hydrochloride
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Overview
Description
2,3,5-Triphenyltetrazol-2-ium;hydrochloride, also known as 2,3,5-Triphenyl-2H-tetrazolium chloride, is a chemical compound with the molecular formula C19H15ClN4. It is commonly used as a redox indicator in biochemical experiments, particularly to indicate cellular respiration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Triphenyltetrazol-2-ium;hydrochloride typically involves the reaction of triphenylphosphine with sodium azide in the presence of a suitable solvent. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. Solvents such as ethanol or acetone are commonly used, and the final product is often dried and packaged under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Triphenyltetrazol-2-ium;hydrochloride undergoes several types of chemical reactions, including:
Reduction: It is reduced to formazan in the presence of dehydrogenases in living cells.
Oxidation: It can be oxidized back to its original form under specific conditions.
Substitution: It can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Reduction: Common reagents include dehydrogenases and other reducing agents.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Nucleophiles like amines or thiols are often employed.
Major Products Formed
Reduction: The major product is formazan, a deep red, water-insoluble compound.
Oxidation: The original tetrazolium compound is regenerated.
Substitution: Various substituted tetrazolium derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
2,3,5-Triphenyltetrazol-2-ium;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various chemical assays.
Biology: Employed in staining techniques to differentiate between viable and non-viable cells.
Medicine: Utilized in autopsy pathology to identify post-mortem myocardial infarctions.
Mechanism of Action
The mechanism of action of 2,3,5-Triphenyltetrazol-2-ium;hydrochloride involves its reduction by dehydrogenases in living cells. This reduction converts the colorless tetrazolium compound into a deep red formazan, which is water-insoluble. The presence of formazan indicates active cellular respiration, making it a valuable tool for assessing cell viability and metabolic activity .
Comparison with Similar Compounds
Similar Compounds
Tetrazolium Blue (BT): Another tetrazolium compound used as a redox indicator.
Tetrazolium Violet (TV): Similar in function but with different spectral properties.
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Widely used in cell viability assays.
Uniqueness
2,3,5-Triphenyltetrazol-2-ium;hydrochloride is unique due to its specific reduction properties and the distinct deep red color of its reduced form, formazan. This makes it particularly useful in applications where clear visual differentiation between viable and non-viable cells is required .
Properties
Molecular Formula |
C19H16ClN4+ |
---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
2,3,5-triphenyltetrazol-2-ium;hydrochloride |
InChI |
InChI=1S/C19H15N4.ClH/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H;1H/q+1; |
InChI Key |
PKDBCJSWQUOKDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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